molecular formula C22H26N2O4 B3108524 (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate CAS No. 166410-28-2

(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate

Cat. No.: B3108524
CAS No.: 166410-28-2
M. Wt: 382.5 g/mol
InChI Key: LPCNXVJXDPVSMA-UHFFFAOYSA-N
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Description

“(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate” is a chemical compound with the CAS number 166410-28-2 . It is used in various chemical reactions and has specific properties that make it useful in certain applications.

Scientific Research Applications

1. Solubility and Phase Equilibrium Studies

Studies on similar fluorene compounds, such as 9H-fluoren-9-one, have focused on their solubility and phase equilibrium in various organic solvents. This research provides valuable information for understanding the physical properties and solvation behaviors of fluorene derivatives, including (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate (Wei, Dang, Zhang, Cui, & Wei, 2012).

2. Molecular Structure and Configuration

Research on fluorene derivatives has explored their molecular structures and configurations. For example, the structure of 9-methyl-9-pivaloylfluorene, a similar compound, was investigated to understand its sp rotameric structure and the interactions between its molecular components, which could be relevant for understanding the properties of this compound (Meyers, Lutfi, Varol, Hou, & Robinson, 2000).

3. Material Properties and Applications

Studies have been conducted on fluorene-based materials with substitutions similar to this compound, particularly focusing on their potential applications in organic light-emitting diodes (OLEDs) and as hosts for blue phosphorescence. This research indicates the potential use of such compounds in advanced materials and photonics (Liu, Wang, Mi, Zhuo, Ou, Wang, Zheng, Song, Gao, & Cao, 2017).

4. Synthesis and Chemical Reactivity

Research also covers the synthesis of related fluorene compounds and their chemical reactivity. For instance, the synthesis of elastomeric polypropylene using fluorene derivatives showcases the versatile reactivity of these compounds, which might be applicable to the synthesis and manipulation of this compound (Nedorezova, Veksler, Novikova, Optov, Baranov, Aladyshev, Tsvetkova, Shklyaruk, Krut’ko, Churakov, Kuz'mina, & Howard, 2005).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific context in which it’s used .

Safety and Hazards

This compound may pose certain hazards. It’s recommended to handle it with care, avoid inhalation, contact with skin or eyes, and if swallowed, seek medical advice immediately .

Properties

IUPAC Name

tert-butyl N-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-13-12-23-20(25)27-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCNXVJXDPVSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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